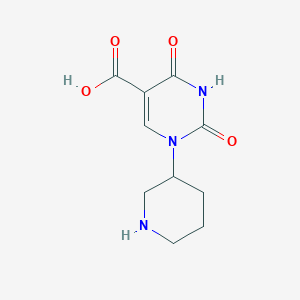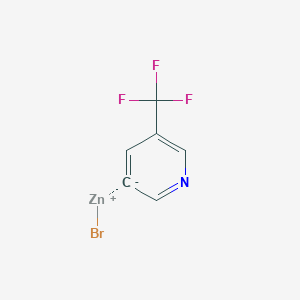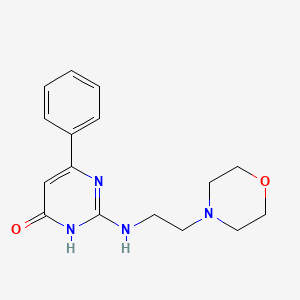![molecular formula C10H11BrOZn B14870911 2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
2-[(Allyloxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of 2-[(allyloxy)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(allyloxy)methyl]phenyl bromide+Zn→2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides.
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted phenyl compounds, alcohols, and ketones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction and conditions used. Generally, the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- Allylzinc bromide
- 2-(2-allylphenoxymethyl)phenylzinc bromide
Uniqueness
2-[(ALLYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific structure, which combines the reactivity of both allyl and phenyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds.
Propiedades
Fórmula molecular |
C10H11BrOZn |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
bromozinc(1+);prop-2-enoxymethylbenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h2-6H,1,8-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
GIOXMJCIWSYLIQ-UHFFFAOYSA-M |
SMILES canónico |
C=CCOCC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
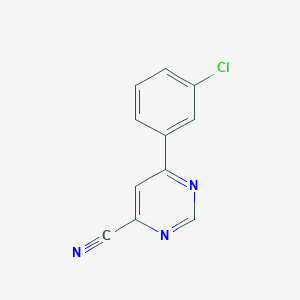
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)



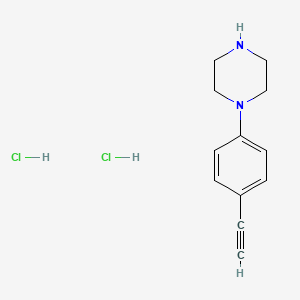
![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
![3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
